3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-PHENOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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Overview
Description
3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-PHENOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE: is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups. It is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-PHENOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of the various substituents. Common reagents used in these reactions include aldehydes, ketones, and amines, often under acidic or basic conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions, utilizing optimized conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogens, nitrating agents, sulfonating agents, often under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular interactions.
Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-PHENOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The compound’s effects are mediated through binding to these targets, altering their conformation and function, and ultimately influencing cellular pathways and physiological processes.
Comparison with Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker in the treatment of hypertension and angina.
Amlodipine: A dihydropyridine calcium channel blocker with a longer duration of action compared to nifedipine.
Felodipine: Similar to nifedipine and amlodipine, used for its vasodilatory effects in cardiovascular diseases.
Uniqueness: 3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-PHENOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substituents and structural configuration, which may confer distinct pharmacological properties compared to other dihydropyridine derivatives
Properties
IUPAC Name |
dimethyl 1-[(3,4-dimethoxyphenyl)methyl]-4-(3-phenoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29NO7/c1-34-26-14-13-20(15-27(26)35-2)17-31-18-24(29(32)36-3)28(25(19-31)30(33)37-4)21-9-8-12-23(16-21)38-22-10-6-5-7-11-22/h5-16,18-19,28H,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPMZAHTCZYUNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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